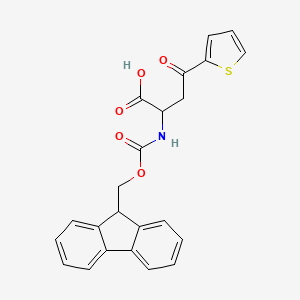

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid

Description

This compound is a specialized Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a thiophene-2-yl substituent at the 4-oxo position. Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c25-20(21-10-5-11-30-21)12-19(22(26)27)24-23(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJLZJWPCZPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CS4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid is a complex organic molecule with potential biological activities. Its structure includes a fluorenyl moiety, which is known to enhance lipophilicity and influence interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 430.46 g/mol. The IUPAC name is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid. The presence of the fluorenyl group contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis. This is attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis, such as InhA .

Neuroprotective Effects

Certain analogs have been investigated for their neuroprotective effects. Studies suggest that modifications to the fluorenyl or thiophene portions can enhance neuroprotective activity, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of oxidative stress pathways and inflammation.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties by influencing cytokine production and immune responses. Research has shown that similar compounds can modulate inflammatory pathways, providing insights into their potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily linked to its structural components, which allow for interactions with specific molecular targets such as enzymes and receptors. The fluorenyl group provides stability during chemical reactions, while the thiophene moiety enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a building block for peptide synthesis and in the design of biologically active molecules. The fluorenyl methoxycarbonyl group is widely used as a protecting group in peptide synthesis, facilitating the creation of complex peptides with desired functionalities.

While specific biological activity data for this compound is limited, it shares structural similarities with other compounds known for their biological properties. For example:

- Compounds featuring thiophene rings often exhibit significant biological activities, including anti-inflammatory and antioxidant effects .

- The incorporation of the fluorenyl methoxycarbonyl group may enhance the pharmacokinetic properties of derivatives, making them suitable candidates for further biological evaluation.

Material Science

The unique electronic properties imparted by the thiophene moiety suggest potential applications in materials science, including:

- Development of conductive polymers.

- Use in organic photovoltaics and sensors due to their electronic properties.

Case Studies

Research exploring the applications of thiophene derivatives has shown promising results:

- Antioxidant Activity : Studies have demonstrated that certain thiophene derivatives possess antioxidant properties, inhibiting free radical-induced lipid oxidation .

- Pharmacological Studies : Compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(thiophen-2-yl)butanoic acid have been evaluated for their potential as allosteric enhancers in receptor modulation, indicating a pathway for therapeutic applications .

Comparison with Similar Compounds

Q & A

Q. What are the degradation pathways and byproducts of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.